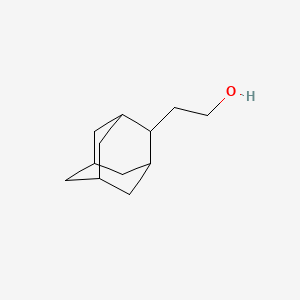
5-Cyclopropyl-1,2-oxazole-3-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of 5-oxazolecarbaldehydes, including compounds similar to 5-Cyclopropyl-1,2-oxazole-3-carbaldehyde, can be achieved through intramolecular cyclization of propargylamides. This process is facilitated by the treatment with a catalytic amount of Pd(II) salts in the presence of a stoichiometric amount of reoxidant agent. The method demonstrates good tolerance towards a variety of aryl, heteroaryl, and alkyl propargylamides, offering a valuable synthetic pathway that presents an alternative to the often unsatisfactory formylation on oxazole rings in terms of regioselectivity and yields (Beccalli et al., 2008).
Molecular Structure Analysis
The molecular structure of 5-cyclopropyl-1,2-oxazole-3-carbaldehyde has not been explicitly detailed in the sources reviewed. However, the structure of related oxazole derivatives has been studied, indicating significant π-electron density delocalization within the oxazole ring, which is crucial for understanding the reactivity and interaction of such molecules (Boechat et al., 2010).
Chemical Reactions and Properties
Reactions involving oxazole derivatives are diverse and can lead to a wide range of products depending on the substrates and conditions employed. For instance, cyclopropanation and rearrangement processes have been observed in reactions involving oxazole-containing compounds, showcasing the chemical versatility and reactivity of these molecules (Sontakke et al., 2019).
Physical Properties Analysis
The physical properties of 5-cyclopropyl-1,2-oxazole-3-carbaldehyde specifically have not been detailed in the available literature. However, the physical properties of oxazole derivatives, in general, are influenced by their molecular structure, including aspects such as delocalization of π-electron density and the presence of substituents, which affect their boiling points, melting points, and solubility (Boechat et al., 2010).
Chemical Properties Analysis
The chemical properties of oxazole derivatives are characterized by their reactivity towards a variety of chemical reagents. The presence of the oxazole ring imparts unique electrophilic and nucleophilic properties, allowing for diverse chemical transformations. These properties are harnessed in the synthesis of complex organic molecules, demonstrating the utility of oxazole derivatives in organic synthesis (Williams & Fu, 2010).
Wissenschaftliche Forschungsanwendungen
Synthesis of Dihydro-1,2-oxazine and Pyrrolo[1,2-b][1,2]oxazine Derivatives
A method was introduced for synthesizing dihydro-4H-1,2-oxazines through a Cloke-Wilson type ring expansion of aryl-substituted cyclopropane carbaldehydes. This process also facilitates the formation of hexahydro-2H-pyrrolo[1,2-b][1,2]oxazine derivatives, highlighting the versatility of cyclopropyl carbaldehydes in synthesizing complex heterocyclic structures (Kumar, Banerjee, & Kumar, 2020).
Novel Oxazole Derivatives and Insect Growth-Inhibiting Activities
Research has demonstrated the straightforward synthesis of 2-substituted-5-oxazolecarbaldehydes via propargylamides, leading to the creation of 2,5-disubstituted-1,3-oxazoles. These derivatives exhibit armyworm growth regulating activities, indicating potential applications in agriculture and pest management (Guo, Huang, Huang, & Qian, 2013).
Development of 5-Substituted Oxazoles and Oxazolines
A study highlighted an efficient route for synthesizing 5-substituted oxazoles and oxazolines, starting from aryl aldehydes and p-toluenesulfonylmethyl isocyanide under basic conditions. This process benefits from moderate to excellent yields, good functional group compatibility, and non-chromatographic purification, demonstrating a sustainable approach to synthesizing these derivatives (Mukku, Davanagere, Chanda, & Maiti, 2020).
Safety and Hazards
The safety information for 5-Cyclopropyl-1,2-oxazole-3-carbaldehyde includes several hazard statements: H302, H315, H319, H335 . The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .
Eigenschaften
IUPAC Name |
5-cyclopropyl-1,2-oxazole-3-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7NO2/c9-4-6-3-7(10-8-6)5-1-2-5/h3-5H,1-2H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLLGIHNNWDNYJH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC(=NO2)C=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
137.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Cyclopropyl-1,2-oxazole-3-carbaldehyde | |
CAS RN |
1430463-82-3 |
Source


|
| Record name | 5-cyclopropyl-1,2-oxazole-3-carbaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-((2-(4-chlorophenyl)-6-(hydroxymethyl)-9-methyl-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-4-yl)thio)-N-(2-fluorophenyl)acetamide](/img/structure/B2498020.png)
![8-(1,3-Benzodioxol-5-ylcarbonyl)-3-(4-fluorobenzyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2498021.png)

![N-(2,5-dimethylphenyl)-2-[4-(4-ethoxyphenyl)-3-oxopyrazin-2-yl]sulfanylacetamide](/img/structure/B2498023.png)
![6-Oxa-2-thia-9-azaspiro[4.6]undecane;hydrochloride](/img/structure/B2498024.png)

![N-(4-methoxyphenyl)-6-[4-(4-methoxyphenyl)piperazin-1-yl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2498026.png)

![N-(6-chlorobenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)benzo[d]thiazole-6-carboxamide hydrochloride](/img/structure/B2498032.png)
![2-[[4-(4-Chlorophenyl)-5-methylsulfanyl-1,2,4-triazol-3-yl]methylsulfanyl]pyrimidine](/img/structure/B2498034.png)

![1-[(Benzenesulfonyl)methyl]pyridin-1-ium perchlorate](/img/structure/B2498037.png)